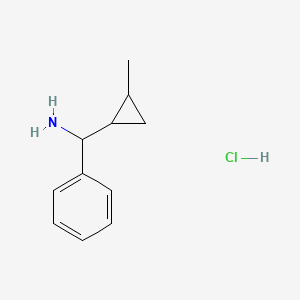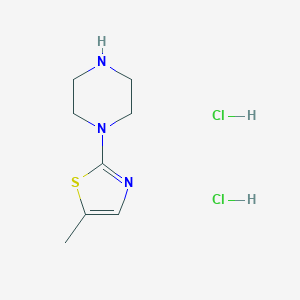
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride
Overview
Description
“2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride” is a chemical compound . It has been designed and synthesized as a selective discoidin domain receptor 1 (DDR1) inhibitor . The IUPAC name of this compound is "2-amino-2-indanecarboxamide hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.68 . The storage temperature is room temperature .Scientific Research Applications
Calcium Complexes in Polyamides
Carboxylate-containing polyamides, synthesized using compounds including 2,6-di(amino)benzoic acid, have shown promise in the study of calcium complexes. These polymers demonstrate the importance of carboxylate in binding calcium, which could have implications in understanding biomineralization of CaCO3 (Ueyama et al., 1998).
Optically Active Carboxamides
A series of optically active carboxamides were synthesized, demonstrating the potential for 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride in creating N-chelating ligands. These ligands could be used in chemical reactions like the Henry or Aldol reactions, offering new pathways in organic synthesis (Sívek et al., 2008).
Dendritic Polyamides
Research on dendritic polyamides, utilizing compounds like 5-[3-(4-Aminophenyl)propionylamino]isophthalic acid hydrochloride, explores the creation of polymers with a high degree of branching. These studies contribute to the development of materials with specific molecular architectures, potentially useful in various industrial applications (Yamakawa et al., 1999).
Discoidin Domain Receptor Inhibitors
2-Amino-2,3-dihydro-1H-indene-5-carboxamides have been designed as selective inhibitors of the discoidin domain receptor 1 (DDR1), a significant advancement in cancer research. This development could lead to new therapeutic strategies against cancers such as pancreatic cancer (Zhu et al., 2019).
Polyaminocarboxylated Modified Hydrochar
In environmental science, the synthesis of polyaminocarboxylated modified hydrochar shows promise in water treatment applications. These materials, equipped with multifunctional groups, are highly effective in capturing pollutants like methylene blue and Cu(II) from water, demonstrating the compound's potential in environmental remediation (Li et al., 2019).
Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers
The use of this compound in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates opens up new avenues in the synthesis of amino acid enantiomers. This has significant implications in medicinal chemistry, particularly in the creation of chiral compounds (Li et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .
Mode of Action
This compound binds to DDR1 with a Kd value of 5.9 nM, indicating a strong affinity . This binding suppresses the kinase activity of DDR1, thereby inhibiting DDR1 signaling .
Biochemical Pathways
Upon binding, this compound inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis .
Result of Action
The inhibition of DDR1 signaling by this compound results in the dose-dependent suppression of colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of this compound is influenced by the tumor microenvironment, particularly the presence of collagen in the extracellular matrix
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound acts as an inhibitor of DDR1, binding to the receptor and suppressing its kinase activity . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior. Additionally, this compound has been shown to interact with collagen, a major component of the extracellular matrix, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition, a process critical for cancer metastasis . This inhibition leads to reduced colony formation and suppressed tumor growth in in vivo models . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDR1 and other associated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of DDR1, inhibiting its kinase activity and preventing downstream signaling . This binding interaction involves hydrogen bonds with key residues in the receptor’s active site, stabilizing the compound-receptor complex . Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in DDR1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DDR1 signaling and associated cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions with other proteins . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can affect the compound’s overall efficacy and duration of action in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)






![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)


![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
